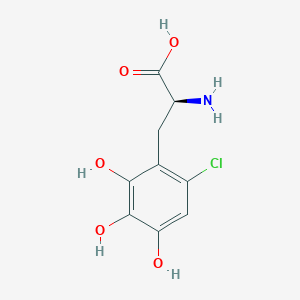![molecular formula C10H14BrOP B14582555 Ethyl [2-(4-bromophenyl)ethyl]phosphinite CAS No. 61388-13-4](/img/structure/B14582555.png)
Ethyl [2-(4-bromophenyl)ethyl]phosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(4-bromophenyl)ethyl]phosphinite is an organophosphorus compound characterized by the presence of a phosphinite group attached to an ethyl chain, which is further connected to a 4-bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(4-bromophenyl)ethyl]phosphinite typically involves the reaction of 4-bromophenylethyl alcohol with a phosphorous reagent such as diethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [2-(4-bromophenyl)ethyl]phosphinite can undergo various chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form phosphine oxides.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Reduction: Corresponding phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl [2-(4-bromophenyl)ethyl]phosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Ethyl [2-(4-bromophenyl)ethyl]phosphinite involves its interaction with molecular targets through its phosphinite group. This interaction can lead to the formation of coordination complexes or the activation of specific pathways in biological systems. The bromine atom on the phenyl ring can also participate in halogen bonding, further influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl [2-(4-chlorophenyl)ethyl]phosphinite
- Ethyl [2-(4-fluorophenyl)ethyl]phosphinite
- Ethyl [2-(4-methylphenyl)ethyl]phosphinite
Uniqueness
Ethyl [2-(4-bromophenyl)ethyl]phosphinite is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding
Eigenschaften
CAS-Nummer |
61388-13-4 |
|---|---|
Molekularformel |
C10H14BrOP |
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
2-(4-bromophenyl)ethyl-ethoxyphosphane |
InChI |
InChI=1S/C10H14BrOP/c1-2-12-13-8-7-9-3-5-10(11)6-4-9/h3-6,13H,2,7-8H2,1H3 |
InChI-Schlüssel |
NRNQICOFYFQPNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOPCCC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14582472.png)
![3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14582479.png)
![2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene](/img/structure/B14582480.png)
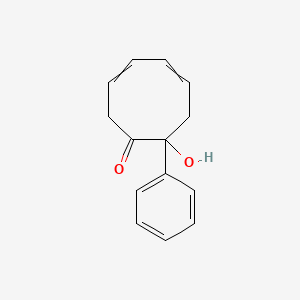
![6-[3-(4-Methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14582488.png)
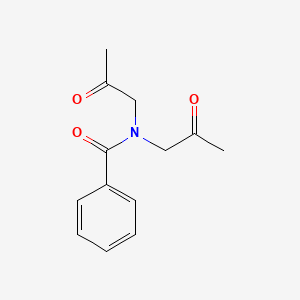
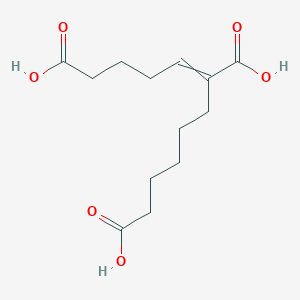
![Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro-](/img/structure/B14582511.png)
![1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide](/img/structure/B14582521.png)
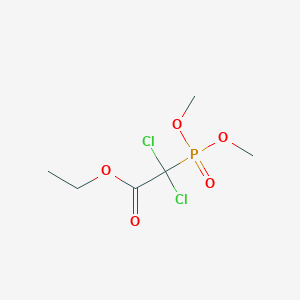
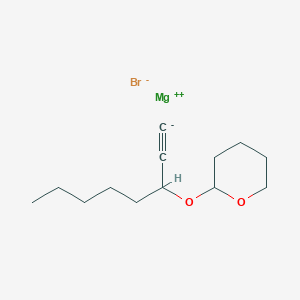
![{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid](/img/structure/B14582541.png)

